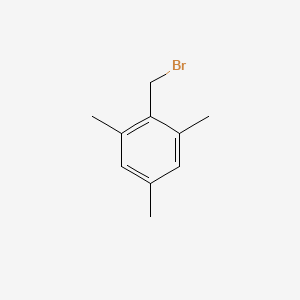

2-(Bromomethyl)-1,3,5-trimethylbenzene

描述

Contextualization within Organobromine Chemistry and Aromatic Compounds

Organobromine compounds are organic molecules containing a carbon-bromine bond. This class of compounds is extensive, with over 1600 known naturally occurring organobromines, and they play a crucial role in both natural processes and synthetic chemistry. wikipedia.orgprepchem.com In the laboratory, the carbon-bromine bond is a key functional group due to its moderate reactivity, which strikes a balance between stability and the ability to participate in a variety of chemical transformations. wikipedia.org Bromine's electronegativity (2.9) compared to carbon (2.5) renders the carbon atom in a C-Br bond electrophilic, making alkyl bromides effective alkylating agents. wikipedia.org

2-(Bromomethyl)-1,3,5-trimethylbenzene is an aromatic compound, specifically a derivative of mesitylene (B46885) (1,3,5-trimethylbenzene). Aromatic compounds are characterized by their stable, planar ring structures with delocalized pi-electron systems. libretexts.org The reactivity of these compounds is dominated by electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. libretexts.orgbyjus.commsu.edu However, the presence of the bromomethyl group on the trimethylbenzene scaffold introduces a different type of reactivity, centered on the benzylic position.

Significance of the Bromomethyl Moiety as a Synthetic Handle

A "synthetic handle" is a functional group on a molecule that provides a reliable site for chemical modification. The bromomethyl group (-CH₂Br) is an excellent example of such a handle, particularly when attached to an aromatic ring, forming a benzylic bromide. chem-station.comwikipedia.org The reactivity of the bromomethyl group is significantly influenced by the adjacent aromatic ring. The C-Br bond in a benzylic position is weaker than in a typical alkyl halide, which is due to the resonance stabilization of the resulting benzylic radical or carbocation intermediate upon bond cleavage. libretexts.org

This enhanced reactivity makes benzylic bromides, including this compound, valuable reagents in a variety of transformations. rsc.org They readily participate in nucleophilic substitution reactions (both SN1 and SN2 mechanisms), allowing for the introduction of a wide range of functional groups. For instance, they can be converted to alcohols, ethers, amines, and nitriles by reacting with appropriate nucleophiles. uni-muenchen.de Furthermore, the bromine atom can be displaced to form organometallic reagents, such as Grignard reagents, which are powerful tools for carbon-carbon bond formation. libretexts.orgsciencemadness.org

Overview of the Trimethylbenzene Scaffold in Organic Synthesis

The 1,3,5-trimethylbenzene, or mesitylene, scaffold provides the structural foundation for this compound. wikipedia.org Mesitylene itself is a colorless liquid with a characteristic aromatic odor and is a component of coal tar. wikipedia.org The symmetrical arrangement of the three methyl groups on the benzene (B151609) ring influences its reactivity and physical properties.

In the context of this compound, the trimethylbenzene core serves several purposes. The methyl groups are electron-donating, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions. youtube.com They also provide steric bulk, which can direct the approach of reagents and influence the conformation of larger molecules constructed from this building block. The presence of multiple methyl groups also offers potential sites for further functionalization, for example, through additional bromination reactions to create bis- or tris(bromomethyl) derivatives. libretexts.orgacs.org These poly-brominated species are valuable cross-linking agents in the synthesis of polymers and dendrimers. rsc.orgsigmaaldrich.com

Historical Development and Key Milestones in Research on this compound Analogues

The development of synthetic methods for benzylic bromides is rooted in the broader history of organic chemistry. Early methods for introducing bromine onto a benzylic carbon often involved direct bromination of the corresponding alkylbenzene. wikipedia.org A classic method for the synthesis of benzyl (B1604629) bromide itself involves the free-radical bromination of toluene (B28343) using elemental bromine in the presence of light. chem-station.comwikipedia.orgsciencemadness.org

The use of N-bromosuccinimide (NBS) as a milder and more selective reagent for benzylic bromination, known as the Wohl-Ziegler reaction, was a significant advancement. masterorganicchemistry.com This method avoids the high concentrations of corrosive HBr produced in direct bromination and is highly selective for the benzylic position. libretexts.org

While specific historical milestones for the synthesis of this compound are not as prominently documented as for some other compounds, its preparation follows these well-established principles of benzylic bromination. The synthesis typically involves the reaction of mesitylene with a brominating agent like NBS under radical initiation conditions.

The broader context of named reactions in organic chemistry, such as the von Braun reaction (cleavage of tertiary amines with cyanogen (B1215507) bromide) and the Zincke reaction (synthesis of pyridinium (B92312) salts), highlights the historical efforts to functionalize and manipulate aromatic and nitrogen-containing compounds, a field to which benzylic halides like this compound are relevant contributors. wikipedia.orgtandfonline.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | This compound | synarchive.comnih.gov |

| Synonyms | 2,4,6-Trimethylbenzyl bromide, Bromomethylmesitylene | nih.govwikipedia.org |

| CAS Number | 4761-00-6 | nih.govwikipedia.org |

| Molecular Formula | C₁₀H₁₃Br | synarchive.comwikipedia.org |

| Molecular Weight | 213.11 g/mol | synarchive.comwikipedia.org |

| Melting Point | 50-51 °C | wikipedia.org |

| Boiling Point | 99-102 °C at 2 Torr | wikipedia.org |

Table 2: Spectroscopic Data for this compound and Related Compounds

| Compound | Spectroscopic Data | Reference(s) |

|---|---|---|

| This compound | ¹³C NMR and IR spectra available in databases. | synarchive.com |

| 1,3,5-tris(Bromomethyl)benzene | ¹H NMR (CDCl₃): δ 4.45 (s, 6H), 7.26-7.36 (s, 3H); ¹³C NMR (CDCl₃): δ 32.4, 129.8, 139.2; IR (KBr): 1256, 1152, 1026, 973, 727 cm⁻¹ | wikiwand.com |

属性

IUPAC Name |

2-(bromomethyl)-1,3,5-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-7-4-8(2)10(6-11)9(3)5-7/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIQNEJUMZTWMLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90283507 | |

| Record name | 2-(bromomethyl)-1,3,5-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4761-00-6 | |

| Record name | 4761-00-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31898 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(bromomethyl)-1,3,5-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)-1,3,5-trimethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Characterization Techniques in Research on 2 Bromomethyl 1,3,5 Trimethylbenzene

Spectroscopic Analysis

Spectroscopic techniques are fundamental in confirming the identity and purity of 2-(Bromomethyl)-1,3,5-trimethylbenzene. They probe the interaction of the molecule with electromagnetic radiation to reveal details about its electronic and vibrational states, as well as the environment of its individual atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. uobasrah.edu.iq

In the ¹H NMR spectrum, the symmetry of the 1,3,5-trimethylbenzene (mesitylene) core is a key feature. pdx.edu The introduction of a single bromomethyl group at the 2-position lowers this symmetry, resulting in distinct signals for each type of proton. The aromatic protons, no longer equivalent, would be expected to appear in the typical aromatic region (δ 6.5-8.0 ppm). libretexts.org The nine protons of the three methyl groups, now in two different environments (two ortho to the bromomethyl group and one para), would likely produce two distinct signals. The signal for the six protons of the two equivalent methyl groups would appear slightly downfield from the signal for the three protons of the single, more distant methyl group. These alkyl protons on the ring typically resonate around δ 2.3-2.5 ppm. oregonstate.edu The methylene protons of the bromomethyl (-CH₂Br) group are significantly deshielded by the adjacent bromine atom and are expected to produce a characteristic singlet further downfield, typically in the range of δ 4.4-4.6 ppm. oregonstate.edu

The ¹³C NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in The spectrum would show distinct signals for the aromatic carbons, the methyl carbons, and the bromomethyl carbon. Aromatic and alkene carbons typically resonate in the δ 110-150 ppm range. bhu.ac.inoregonstate.edu The carbons of the methyl groups attached to the ring would appear upfield, generally between δ 20-30 ppm. oregonstate.edu The carbon of the -CH₂Br group is influenced by the electronegative bromine atom and would be found in the alkyl halide region, typically around δ 25-50 ppm. pdx.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| ¹H | Aromatic (Ar-H) | ~6.8 - 7.0 | Singlet | 2H |

| ¹H | Bromomethyl (-CH₂Br) | ~4.5 | Singlet | 2H |

| ¹H | Methyl (Ar-CH₃) (ortho) | ~2.4 | Singlet | 6H |

| ¹H | Methyl (Ar-CH₃) (para) | ~2.3 | Singlet | 3H |

| ¹³C | Aromatic (C-Br) | ~138 | - | - |

| ¹³C | Aromatic (C-CH₃) | ~137 | - | - |

| ¹³C | Aromatic (C-H) | ~129 | - | - |

| ¹³C | Bromomethyl (-CH₂Br) | ~30 - 35 | - | - |

| ¹³C | Methyl (Ar-CH₃) | ~20 - 22 | - | - |

Note: These are estimated values based on typical chemical shift ranges for the respective functional groups.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups within the this compound molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net

The FT-IR spectrum of this compound would display several characteristic absorption bands. The presence of the aromatic ring is confirmed by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C stretching vibrations within the ring at approximately 1600 cm⁻¹ and 1475 cm⁻¹. uobasrah.edu.iq The aliphatic C-H bonds in the methyl and bromomethyl groups give rise to strong stretching absorptions in the 2850-3000 cm⁻¹ region. researchgate.net Additionally, characteristic C-H bending vibrations for the alkyl groups are expected between 1375 and 1465 cm⁻¹. uobasrah.edu.iq A key diagnostic peak would be the C-Br stretching vibration, which is typically observed in the lower frequency "fingerprint" region of the spectrum, generally between 600-800 cm⁻¹. uobasrah.edu.iq

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 3000 - 2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| 1600 - 1475 | C=C Stretch | Aromatic Ring |

| 1465 - 1375 | C-H Bend | Aliphatic (CH₃, CH₂) |

| 800 - 600 | C-Br Stretch | Alkyl Halide |

Note: These are typical frequency ranges for the indicated molecular vibrations. uobasrah.edu.iq

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugation and optical properties. For this compound, the absorption of UV light primarily excites π → π* transitions within the aromatic benzene (B151609) ring. Substituted benzenes typically show characteristic absorption bands in the UV region, often between 200 and 280 nm.

While the compound itself has basic chromophoric properties, it is more significant as a building block for larger, more complex materials with tailored optical characteristics. When used as a monomer to synthesize polymers or Covalent Organic Frameworks (COFs), the resulting extended π-conjugated systems can exhibit significant absorption in the UV and even visible regions of the spectrum. nih.gov The UV-Vis spectra of such materials are crucial for determining their optical bandgap and assessing their potential for applications in electronics and photocatalysis. oregonstate.edu

X-ray Diffraction (XRD) Studies

X-ray diffraction (XRD) techniques are the most powerful methods for determining the arrangement of atoms in the solid state, providing definitive proof of a compound's three-dimensional structure and the nature of its crystalline packing.

Single-crystal X-ray diffraction provides the most precise and unambiguous structural data for a crystalline compound. While a crystal structure for this compound is not publicly available, analysis of the closely related compound, 2,4,6-Tris(bromomethyl)-1,3,5-trimethylbenzene, provides an excellent illustration of the data obtained from this technique.

Table 3: Representative Single-Crystal XRD Data for the Related Compound 2,4,6-Tris(bromomethyl)-1,3,5-trimethylbenzene

| Parameter | Value |

| Chemical Formula | C₁₂H₁₅Br₃ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.3961 (16) |

| b (Å) | 9.4512 (16) |

| c (Å) | 9.4846 (16) |

| α (°) | 117.452 (2) |

| β (°) | 109.115 (2) |

| γ (°) | 101.278 (3) |

| Volume (ų) | 643.08 (19) |

Data obtained from the crystallographic study of 2,4,6-Tris(bromomethyl)-1,3,5-trimethylbenzene.

When this compound or similar monomers are used to synthesize crystalline network polymers, such as Covalent Organic Frameworks (COFs), single crystals suitable for XRD are often difficult to obtain. In these cases, Powder X-ray Diffraction (PXRD) is the primary technique used to confirm the crystallinity and long-range order of the resulting material. researchgate.net

PXRD analysis is performed on a microcrystalline powder sample. The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a fingerprint for the crystalline phase. This experimental pattern is compared to a pattern simulated from a theoretical crystal structure. A good match between the experimental and simulated patterns confirms that the desired crystalline framework has been successfully synthesized. researchgate.net PXRD is crucial for verifying the porosity and ordered structure of COFs, which are essential for their applications in areas like gas storage and catalysis. sciopen.comsemanticscholar.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the sample. For this compound, this technique confirms its molecular mass and provides insights into its fragmentation patterns under ionization.

The molecular formula of this compound is C₁₀H₁₃Br, with a molecular weight of approximately 213.11 g/mol . nih.gov Due to the presence of two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance, the mass spectrum will exhibit a characteristic molecular ion peak ([M]⁺) cluster at m/z values of approximately 212 and 214.

In Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the most prominent peak, known as the base peak, is observed at an m/z of 133. nih.gov This peak corresponds to the loss of the bromine atom from the parent molecule, resulting in the formation of the stable 2,4,6-trimethylbenzyl cation ([C₁₀H₁₃]⁺). The stability of this cation is attributed to the resonance delocalization of the positive charge into the trimethyl-substituted benzene ring. Other smaller fragments corresponding to further decomposition of this cation may also be observed.

Table 1: Key Mass Spectrometry Data for this compound

| Ion | m/z (Mass/Charge Ratio) | Relative Intensity | Description |

|---|---|---|---|

| [C₁₀H₁₃]⁺ | 133 | 100% (Base Peak) | Loss of Bromine atom (∙Br) |

| [C₁₀H₁₄]⁺ | 134 | High | Isotopic peak (¹³C) of the base peak |

| [C₁₀H₁₃⁷⁹Br]⁺ | ~212 | Moderate | Molecular ion with ⁷⁹Br isotope |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, oxygen, nitrogen, etc.) in a compound. This analysis is crucial for verifying the empirical formula and purity of a synthesized compound like this compound.

For a compound with the molecular formula C₁₀H₁₃Br, the theoretical elemental composition can be calculated based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and bromine (79.904 u). The results of an experimental elemental analysis are typically expected to be within ±0.4% of the theoretical values to confirm the compound's identity and purity.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight (u) | Molar Mass Contribution ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 120.11 | 56.37% |

| Hydrogen | H | 1.008 | 13.104 | 6.15% |

| Bromine | Br | 79.904 | 79.904 | 37.48% |

| Total | C₁₀H₁₃Br | | 213.118 | 100.00% |

Thermal Analysis (TG-DTA, DSC)

Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and phase behavior of materials as a function of temperature. While these analyses can be performed on the monomer itself, they are particularly critical for characterizing the porous organic polymers (POPs) or porous aromatic frameworks (PAFs) synthesized using this compound as a building block or crosslinker. researchgate.net

The strong carbon-carbon bonds formed during the polymerization of aromatic monomers typically result in materials with high thermal stability. acs.org TGA measures the change in mass of a sample as it is heated. For PAFs derived from bromomethylated aromatics, the TGA curve generally shows minimal mass loss at lower temperatures (below 400 °C), which is usually attributed to the removal of trapped solvent or guest molecules. acs.org Significant decomposition of the polymer framework occurs at much higher temperatures, often above 450 °C, indicating excellent thermal robustness. acs.orgmdpi.com DSC can be used to identify glass transitions or other thermal events.

Table 3: Representative Thermal Analysis Data for a Porous Aromatic Framework (PAF)

| Analysis Type | Parameter | Typical Value Range | Observation |

|---|---|---|---|

| TGA | Initial Mass Loss (30-200 °C) | 2-7% | Removal of residual solvent/moisture |

| TGA | Decomposition Temp (T₅%) | > 450 °C | High thermal stability of the C-C framework |

Surface Area and Porosimetry Analysis (e.g., N₂ Physisorption) for Porous Materials

When this compound is used in the synthesis of porous materials like PAFs, the characterization of their porous structure is essential. Nitrogen physisorption at 77 K is the most common technique for determining key properties such as specific surface area, pore volume, and pore size distribution. mdpi.com

The analysis involves measuring the amount of nitrogen gas adsorbed onto the material's surface at various relative pressures. The resulting adsorption-desorption isotherm provides critical information. Porous organic polymers often exhibit a Type I isotherm, which is characteristic of microporous materials (pore size < 2 nm), showing a sharp uptake at low relative pressures. psecommunity.org Some materials may show a combination of Type I and Type IV isotherms, indicating a hierarchical structure with both micropores and mesopores (pore size 2-50 nm). researchgate.net

From the isotherm, the Brunauer-Emmett-Teller (BET) surface area is calculated, which provides a measure of the total accessible surface area. Porous aromatic frameworks are known for their exceptionally high surface areas, which can range from several hundred to several thousand square meters per gram. researchgate.netmdpi.com

Table 4: Representative Porosimetry Data for a Porous Organic Polymer Derived from Aromatic Monomers

| Parameter | Method | Typical Value | Significance |

|---|---|---|---|

| Isotherm Type | N₂ Adsorption at 77 K | Type I or I/IV Hybrid | Indicates microporous or micro-/mesoporous structure |

| BET Surface Area | N₂ Adsorption | 500 - 2500 m²/g | High capacity for gas storage and catalysis |

| Total Pore Volume | N₂ Adsorption (at P/P₀ ≈ 0.99) | 0.3 - 1.5 cm³/g | Defines the void space within the material |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(Bromomethyl)-1,3,5-trimethylbenzene and its derivatives, DFT calculations are employed to determine optimized geometry, electronic properties, and thermodynamic parameters. researchgate.netresearchgate.net These calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p). nih.govnih.gov

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. nih.gov This process is crucial for obtaining a stable 3D structure of the molecule, which serves as the foundation for further calculations. For aromatic compounds, DFT has been shown to produce optimized geometrical parameters that are in good agreement with experimental values derived from techniques like single-crystal X-ray diffraction. researchgate.netnih.gov The optimization ensures that the calculated structure is at a true energy minimum, confirmed by the absence of negative vibrational frequencies. nih.gov

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. mdpi.comscispace.com The HOMO acts as an electron donor, while the LUMO is the electron acceptor. scispace.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and polarizable. nih.govmdpi.com This analysis helps in predicting the most probable sites for electrophilic and nucleophilic attacks. bhu.ac.in The energies of HOMO and LUMO are directly related to the ionization potential and electron affinity of the molecule, respectively. scispace.com

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons. scispace.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons. scispace.com |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A key indicator of molecular stability and reactivity. mdpi.com A smaller gap often correlates with higher chemical reactivity. nih.gov |

DFT calculations can explore the thermodynamic properties of a molecule, providing valuable data on its stability and reaction energetics. researchgate.net Key thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy can be calculated at different temperatures. This information is vital for predicting the spontaneity of chemical reactions and understanding the thermal behavior of the compound.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. researchgate.netscirp.org This method partitions the crystal space into regions where the electron distribution of a specific molecule dominates, creating a unique "Hirshfeld surface" for each molecule. researchgate.net

| Interaction Type | Typical Contribution | Description |

|---|---|---|

| H···H | ~58.2% | Represents contacts between hydrogen atoms on adjacent molecules, often the most abundant interaction. nih.gov |

| C···H/H···C | ~18.9% | Indicates interactions between carbon and hydrogen atoms, including C-H···π interactions. nih.gov |

| Br···H/H···Br | ~11.5% - 50.4% | Highlights contacts involving the bromine atom and hydrogen atoms, which can be significant contributors to crystal packing. nih.govnih.gov |

| O···H/H···O | ~8.3% - 8.9% | Represents hydrogen bonding or close contacts involving oxygen, if present in the molecular structure. nih.govnih.gov |

Molecular Docking Studies

Molecular docking is a computational simulation technique that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger target molecule, typically a protein or a nucleic acid like DNA. usc.edusemanticscholar.org This method is essential in drug discovery and molecular biology for understanding binding mechanisms and predicting the strength of the interaction.

Molecular docking studies are used to investigate how a compound like this compound might interact with DNA. researchgate.netresearchgate.net The process involves placing the ligand near a 3D model of a DNA sequence and using scoring algorithms to find the most stable binding poses. semanticscholar.orgresearchgate.net The results can reveal the preferred binding mode, such as intercalation (where the molecule inserts itself between the base pairs of the DNA) or groove binding (where it fits into the minor or major grooves of the DNA helix). nih.govnih.gov The strength of this interaction is quantified by a docking score or binding energy, typically in kcal/mol, where a more negative value indicates a stronger and more spontaneous binding affinity. nih.gov These computational predictions are valuable for identifying compounds with the potential to act as DNA-targeting agents. researchgate.netnih.gov

Protein Inhibition Studies (e.g., Aurora A)

While direct protein inhibition studies on this compound are not extensively documented, computational and theoretical analyses of closely related and derivative compounds have highlighted the potential of the trimethylbenzene scaffold in inhibitor design. Aurora kinases, particularly Aurora A, are crucial regulators of mitosis and have become significant targets in cancer therapy due to their frequent overexpression in various tumors.

Molecular docking studies have been performed on derivatives of the analogous compound, 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene. For instance, a novel compound synthesized from the reaction of 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene with 2-pyridone was investigated for its interaction with proteins. In silico molecular docking analysis suggested that this derivative could potentially inhibit mouse Aurora A kinase. Such computational predictions are instrumental in the rational design of new therapeutic agents, indicating that the core structure, featuring a substituted trimethylbenzene ring, may serve as a valuable template for developing novel Aurora A inhibitors. These theoretical findings pave the way for future experimental validation and exploration of similar structures as potential anticancer agents.

Kinetic Studies and Rate Coefficient Determination for Bromine Reactions

The formation of this compound typically involves the bromination of one of the methyl groups of its precursor, 1,3,5-trimethylbenzene (mesitylene). Kinetic studies of the reaction between atomic bromine (Br) and 1,3,5-trimethylbenzene provide fundamental data on the rate-determining steps of this synthesis.

In a study conducted at temperatures ranging from 295 K to 354 K, the rate coefficients for the reaction of atomic bromine with 1,3,5-trimethylbenzene were determined using a relative rate method. researchgate.netnih.gov The reaction proceeds via the abstraction of a hydrogen atom from a methyl group by a bromine atom. The temperature dependence of the rate coefficient (k) for this reaction was experimentally determined and is described by the following Arrhenius expression researchgate.netnih.gov:

log₁₀(k) = -9.87 ± 0.26 - (1079 ± 85)/T

Here, k is in units of cm³ molecule⁻¹ s⁻¹, and T represents the temperature in Kelvin. This equation is crucial for understanding the reaction kinetics and optimizing conditions for the synthesis of bromomethylated trimethylbenzenes.

| Reactant | Arrhenius A-factor (log₁₀(A)) | Activation Energy (Ea) / R (K) |

|---|---|---|

| 1,3,5-Trimethylbenzene + Br | -9.87 ± 0.26 | 1079 ± 85 |

This data allows for the calculation of activation enthalpies and entropies, which can be compared with similar reactions involving toluene (B28343) and xylenes to better understand how the molecular structure of the aromatic compound influences the reaction rate. researchgate.netnih.gov

Steric and Electronic Effects on Reactivity and Structure

The reactivity and three-dimensional structure of this compound are significantly influenced by both steric and electronic effects arising from its substituents. The three methyl groups on the benzene (B151609) ring are electron-donating, which activates the ring towards certain reactions. However, their placement also introduces considerable steric hindrance.

Computational studies on the crystal structure of the closely related compound, 2,4,6-tris(bromomethyl)-1,3,5-trimethylbenzene, reveal how the molecule accommodates bulky substituents. In this structure, the large bromine atoms are positioned both above and below the plane of the benzene ring to minimize steric strain. researchgate.net This spatial arrangement is a direct consequence of the steric repulsion between the voluminous bromomethyl groups and the adjacent methyl groups.

Prediction of Physicochemical Properties (e.g., XLogP3, TPSA, Molar Refractivity) for Research Design

The design of research studies, particularly in medicinal chemistry and materials science, relies heavily on the predicted physicochemical properties of molecules. Computational tools provide rapid access to these properties, guiding synthesis and screening efforts. For this compound, key descriptors have been calculated and are available in public databases like PubChem. nih.gov

These properties are vital for predicting a compound's behavior in various environments. For example:

XLogP3 : An estimate of the octanol/water partition coefficient, this value indicates the lipophilicity of a molecule. A value of 3.6 suggests that this compound is significantly more soluble in lipids than in water, which has implications for its biological membrane permeability and potential for bioaccumulation. nih.gov

Topological Polar Surface Area (TPSA) : This property is used to predict drug transport properties. A TPSA of 0 Ų indicates the molecule has no polar surface area, which is consistent with its hydrocarbon and halogen structure. nih.gov This suggests it may be readily transported across nonpolar barriers.

Molar Refractivity : This value relates to the molecule's volume and polarizability. It is a useful parameter in quantitative structure-activity relationship (QSAR) studies for modeling drug-receptor interactions.

| Property | Predicted Value | Significance in Research Design |

|---|---|---|

| Molecular Weight | 213.11 g/mol | Fundamental property for stoichiometric calculations and characterization. |

| XLogP3 | 3.6 | Indicates lipophilicity; predicts membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | 0 Ų | Predicts transport properties; a value of zero suggests nonpolar character. |

| Rotatable Bond Count | 1 | Relates to conformational flexibility, which can influence receptor binding. |

| Complexity | 110 | A rough measure of the intricacy of the molecular structure. |

These computationally derived properties are indispensable for modern chemical research, allowing scientists to forecast the behavior of this compound and to design experiments more efficiently. nih.gov

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes with Enhanced Sustainability and Selectivity

The synthesis of 2-(bromomethyl)-1,3,5-trimethylbenzene and its analogs is undergoing a transformation guided by the principles of green chemistry, which advocate for the reduction of hazardous substances and waste. uniroma1.it Future research is focused on developing synthetic protocols that are not only efficient but also environmentally benign. unibo.itunibo.it A primary goal is to move away from traditional methods, such as free-radical halogenation of mesitylene (B46885) which can lack selectivity, towards more controlled and sustainable processes.

Key areas of development include:

Selective Bromomethylation: A significant challenge is the selective synthesis of the mono-bromomethylated product, avoiding the formation of bis- and tris-(bromomethyl) derivatives. researchgate.net Future work will likely focus on optimizing reaction conditions and developing new catalyst systems that can precisely control the degree of bromomethylation on the mesitylene core. acs.org

Green Solvents and Reagents: Emphasis is being placed on replacing hazardous solvents and reagents with greener alternatives. unibo.it This includes exploring the use of safer solvent systems and developing catalytic methods that reduce the need for stoichiometric, and often toxic, reagents. uniroma1.it

Continuous Flow Processes: The shift from batch to continuous flow manufacturing represents a major step towards sustainable chemical production. unibo.it Developing continuous processes for the synthesis of this compound could lead to improved safety, efficiency, and scalability, with lower environmental impact. uniroma1.it

Exploration of New Catalytic Applications and Mechanistic Insights

The inherent reactivity of the bromomethyl group makes this compound an attractive precursor for the synthesis of novel ligands for catalysis. By substituting the bromine atom with various coordinating functional groups, a diverse library of ligands can be accessed. These ligands could find applications in a wide range of catalytic transformations, including cross-coupling reactions and transfer hydrogenation. acs.org

Future research in this area is expected to focus on:

Ligand Design and Synthesis: The systematic design of new ligands derived from the this compound scaffold for use in palladium-catalyzed reactions and other transition metal catalysis. organic-chemistry.org

Mechanistic Studies: A deep understanding of the reaction mechanisms is crucial for the development of efficient and selective catalysts. thieme.de Future work will involve detailed mechanistic investigations, potentially isolating and characterizing reaction intermediates to elucidate the catalytic cycle. organic-chemistry.org These studies provide critical insights that guide the optimization of reaction conditions and the design of next-generation catalysts. organic-chemistry.orgthieme.de

Design and Synthesis of Advanced Functional Materials Based on this compound Scaffolds

The rigid and well-defined structure of the 1,3,5-trimethylbenzene core makes its bromomethylated derivatives excellent building blocks for the construction of advanced functional materials. researchgate.net The reactivity of the C-Br bond allows for its incorporation into larger, complex architectures such as polymers and metal-organic frameworks (MOFs). acs.org

Metal-Organic Frameworks (MOFs): MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. Derivatives of this compound can be functionalized to act as organic linkers, creating MOFs with tailored pore sizes and chemical functionalities for applications in gas storage, separation, and catalysis. frontiersin.org The development of MOF aerogels, which combine the properties of MOFs with the lightweight nature of aerogels, represents a particularly promising frontier. nih.gov

Porous Polymers: The compound can be used as a monomer or cross-linker in polymerization reactions to create materials like Hyper Cross-Linked Polymers. acs.org These materials are of interest for applications such as gas separation membranes, where their high surface area and porous nature can be exploited. acs.org

| Material Class | Precursor Scaffold | Potential Application | Supporting Evidence |

| Metal-Organic Frameworks (MOFs) | This compound derivatives | Gas storage, catalysis, separation | The compound's structure is suitable for creating linkers for porous, crystalline materials. frontiersin.org |

| Hyper Cross-Linked Polymers | This compound | Membranes for preventing aging | Used as an additive in PIM-1 membranes. acs.org |

Further Computational and Theoretical Studies for Predictive Modeling

Computational chemistry has become an indispensable tool for complementing experimental research. researchgate.net Techniques like Density Functional Theory (DFT) are used to explore molecular geometry, frontier molecular orbital energies (HOMO/LUMO), and thermodynamic properties. researchgate.netresearchgate.net Hirshfeld surface analysis is another powerful method for studying intermolecular interactions within crystal structures. researchgate.netresearchgate.net

The future of research in this area will likely involve:

Predictive Modeling: Moving beyond characterization, computational studies will be increasingly used for predictive purposes. This includes modeling reaction pathways to predict the most favorable conditions for a desired synthetic outcome and forecasting the properties of novel materials before their synthesis.

Structure-Property Relationships: Theoretical calculations can elucidate the relationships between the molecular structure of derivatives and their resulting chemical and physical properties. This is crucial for the rational design of new functional materials and catalysts.

Artificial Intelligence: The use of AI and machine learning is an emerging trend for accelerating the discovery of new materials. youtube.com For instance, AI systems can screen vast numbers of potential MOF structures to identify candidates with optimal properties for specific applications, such as carbon dioxide capture. youtube.com

Investigations into Biologically Relevant Derivatives and Their Interactions

The this compound scaffold is a valuable starting point for the synthesis of molecules with potential biological activity. By replacing the bromine with various pharmacophores, chemists can create novel compounds for evaluation in different therapeutic areas. Research has already shown that derivatives of related bromomethylated aromatics exhibit a range of biological effects.

Anticancer Activity: Derivatives of bis(bromomethyl)-1,3,5-trimethylbenzene have been synthesized and shown to possess cytotoxic activity against cancer cell lines, including melanoma and breast cancer. researchgate.net Other bromomethyl derivatives have demonstrated selective cytotoxic effects against leukemia cells. nih.gov

Antimicrobial Properties: A compound synthesized from 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene and 2-pyridone displayed good activity against bacteria such as Pseudomonas aeruginosa and Klebsiella pneumonia, and fungi like Candida albicans. researchgate.net

Enzyme Inhibition: New 2-bromomethyl-8-substituted-benzo[c]chromen-6-ones have been synthesized and evaluated as potential enzyme inhibitors for targets like serine proteases and protein kinases. nih.gov

Molecular Docking: To understand the mechanism of action at the molecular level, computational docking studies are employed. researchgate.net These studies simulate the interaction between a synthesized compound and a biological target, such as DNA or a specific enzyme, to predict binding affinity and mode of interaction. researchgate.netnih.gov

| Derivative Class | Biological Activity | Target/Model System | Reference |

| Dipyridine derivative of 2,4-bis(bromomethyl)-1,3,5-trimethylbenzene | Anticancer, Antioxidant | SK‐MEL-2 melanoma cells, MCF-7 breast cancer cells | researchgate.net |

| Pyridone derivative of 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene | Antimicrobial | Pseudomonas aeruginosa, Klebsiella pneumonia, Candida albicans | researchgate.net |

| 2-bromomethyl-8-substituted-benzo[c]chromen-6-ones | Enzyme Inhibition | Serine proteases, HIV aspartyl protease, protein kinases | nih.gov |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-(Bromomethyl)-1,3,5-trimethylbenzene, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is synthesized via bromination of mesitylene (1,3,5-trimethylbenzene) using bromine (Br₂) under controlled conditions. Optimization involves:

- Temperature : Maintaining 25–40°C to avoid over-bromination.

- Catalysts : Iron (Fe) or AlCl₃ can enhance regioselectivity.

- Solvent Choice : Non-polar solvents (e.g., CCl₄) minimize side reactions.

- Stoichiometry : A 1:1 molar ratio of mesitylene to Br₂ reduces polybrominated byproducts .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer :

- Distillation : Effective due to its boiling point (225°C) and low solubility in water. Fractional distillation under reduced pressure (2.13 kPa, 105–107°C) improves purity .

- Column Chromatography : Use silica gel with hexane/ethyl acetate (9:1) to separate brominated isomers.

- Recrystallization : Not typically used due to its liquid state at room temperature.

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential vapor release (flash point: 96°C).

- First Aid : Flush eyes with water for 15 minutes if exposed; wash skin with soap and water. Note that toxicological data for this specific compound is limited, but analogous brominated aromatics require similar precautions .

Advanced Research Questions

Q. How does the steric environment of this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Steric Hindrance : The three methyl groups adjacent to the bromomethyl moiety hinder SN2 mechanisms. Kinetic studies using deuterated analogs (e.g., (1-Bromoethyl-2,2,2-d₃)benzene ) can elucidate steric effects.

- Alternative Pathways : SN1 mechanisms may dominate in polar solvents; monitor carbocation stability via NMR or computational modeling.

Q. What spectroscopic methods are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- ¹H NMR : Methyl groups appear as singlet at δ 2.3–2.5 ppm; bromomethyl proton as a singlet near δ 4.5 ppm.

- ¹³C NMR : Aromatic carbons resonate at δ 125–140 ppm; bromomethyl carbon at δ 30–35 ppm.

- GC-MS : Confirm molecular ion peak at m/z 213 (C₁₀H₁₁Br⁺) and assess purity (>98% by GC retention time) .

Q. How can competing side reactions (e.g., di-bromination or ring substitution) during synthesis be minimized?

- Methodological Answer :

- Controlled Bromine Addition : Use a dropping funnel to regulate Br₂ addition rate.

- Temperature Monitoring : Keep below 50°C to prevent electrophilic aromatic substitution on the methyl groups.

- Catalyst Screening : Compare Fe vs. AlCl₃ efficiency using TLC or HPLC to track byproducts. Reference analogous brominations (e.g., 3-(Bromomethyl)-5-chlorobenzo[b]thiophene ).

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported physical properties (e.g., melting points) of this compound?

- Methodological Answer :

- Source Validation : Cross-reference peer-reviewed journals over supplier catalogs. For example, reported melting points vary due to impurities; purify via distillation and repeat DSC analysis.

- Isomer Identification : Use HPLC or chiral GC to detect structural analogs (e.g., 2-(Bromomethyl)-5-fluorobenzonitrile ), which may co-elute.

Application-Oriented Questions

Q. What are the key considerations when using this compound as a building block in polymer synthesis?

- Methodological Answer :

- Monomer Stability : Store below 4°C to prevent degradation (analogous to 3-(Bromomethyl)-5-chlorobenzo[b]thiophene ).

- Coupling Reactions : Optimize Suzuki-Miyaura cross-coupling using Pd catalysts and arylboronic acids; monitor via GPC for polymer chain length.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。